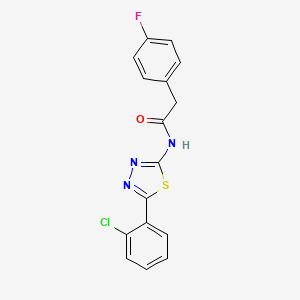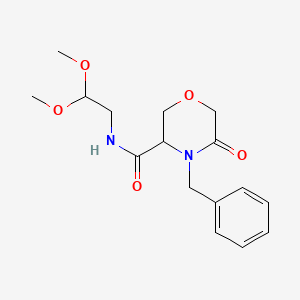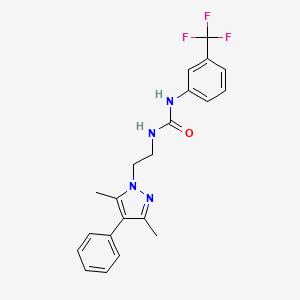![molecular formula C19H22N6O3 B2380688 8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-13-0](/img/structure/B2380688.png)
8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological compounds, such as DNA, RNA, and ATP . The methoxyphenylaminoethyl group attached to the imidazopurine ring could potentially alter its properties and interactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The imidazopurine ring system is a bicyclic structure, and the methoxyphenylaminoethyl group would add additional complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, quinazolinones (which are structurally similar to imidazopurines) can undergo reactions involving the 2-methyl group, the 3-amino group, electrophilic substitution, oxidation, reduction, and more .Scientific Research Applications
Medicinal Chemistry and Pharmacology
This compound exhibits promising properties in the field of medicinal chemistry and pharmacology. Some notable applications include:
- Antitumor Activity : Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are used clinically due to their antitumor properties. HMM is used to treat lung cancer, while 2 is effective against ovarian cancer .
- Aromatase Inhibition : Certain 1,3,5-triazines, including those with a general structure similar to compound 4, display aromatase inhibitory activity .
- Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism : The general structure 7 shows potent CRF1 receptor antagonist activity .
Microbial Iron Shelter (Siderophore) Mediation
The 1,3,5-triazine compound 6 has potential use as a siderophore, which plays a crucial role in microbial iron acquisition and transport .
Gastric Lesion Protection
Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4) antagonists, providing protection against HCl.ethanol-induced gastric lesions .
Protozoan Parasite Inhibition
The substrate 10, a 1,3,5-triazine substituted polyamine, demonstrates good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[2-(3-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-11-25-15-16(22(2)19(27)23(3)17(15)26)21-18(25)24(12)9-8-20-13-6-5-7-14(10-13)28-4/h5-7,10-11,20H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIQSWFQUKULP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)


![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2380615.png)

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2380619.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide oxalate](/img/structure/B2380620.png)


![4-[benzyl(methyl)amino]-6-methyl-N-(4-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2380623.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2380624.png)